molecular formula C17H18ClNO2 B5882028 N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide

N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide

Cat. No. B5882028
M. Wt: 303.8 g/mol
InChI Key: GPPNEHPSFSMCTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide, also known as Etomidate, is a medication used for anesthesia induction. It is a short-acting intravenous anesthetic agent that has been used in clinical settings for over 40 years.

Mechanism of Action

N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide works by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the brain. It binds to the GABA-A receptor, causing an increase in chloride ion influx into the neuron, resulting in hyperpolarization and inhibition of neuronal activity.
Biochemical and Physiological Effects:
N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide has been shown to have minimal cardiovascular and respiratory effects, making it a preferred agent for anesthesia induction in patients with compromised cardiac or respiratory function. It also has minimal effects on liver and kidney function, making it a safe and effective agent for use in patients with hepatic or renal impairment.

Advantages and Limitations for Lab Experiments

N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide has several advantages for use in lab experiments. It has a rapid onset of action and a short duration of effect, making it ideal for studies requiring precise timing. It also has minimal effects on cardiovascular and respiratory function, allowing for the study of other physiological processes without interference. However, one limitation of N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide is its potential to cause adrenal suppression, which may affect the results of studies involving the hypothalamic-pituitary-adrenal axis.

Future Directions

For the study of N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide include the development of new formulations and the study of its potential use in the treatment of sepsis and acute respiratory distress syndrome.

Synthesis Methods

N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide is synthesized using a multistep process. The first step involves the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride. The second step involves the reaction of 2-ethoxybenzoyl chloride with 2-(3-chlorophenyl)ethylamine to form N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide. The final product is then purified using various methods such as recrystallization and column chromatography.

Scientific Research Applications

N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide has been extensively studied in scientific research for its use in anesthesia induction. It has been shown to be effective in inducing anesthesia with minimal cardiovascular and respiratory effects. N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide has also been used in the treatment of status epilepticus and traumatic brain injury. Additionally, it has been studied for its potential use in the treatment of sepsis and acute respiratory distress syndrome.

properties

IUPAC Name

N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-2-21-16-9-4-3-8-15(16)17(20)19-11-10-13-6-5-7-14(18)12-13/h3-9,12H,2,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPNEHPSFSMCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide

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